Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
1-benzothiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS2/c20-18(17-12-14-4-1-2-5-16(14)22-17)19-9-7-13(8-10-19)15-6-3-11-21-15/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCNSWDNFAXFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed C–S Bond Formation
A one-pot sequential protocol developed by Yugandar et al. enables efficient access to substituted benzo[b]thiophenes (Table 1).
Procedure :
- C–S Bond Formation : React (Z)-1,3-monothiodiketones (1a) with o-bromoiodoarenes (2a) using CuI (10 mol%) and Cs₂CO₃ in DMF at 100°C for 3 h.
- Palladium-Catalyzed Cyclization : Treat intermediate 4a with Pd(OAc)₂ (10 mol%) and Cs₂CO₃ in DMF at 100°C for 8 h to yield benzo[b]thiophene-3-carboxylate (3a) in 82% yield.
Table 1. Optimization of Benzo[b]thiophene Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ | 100 | 72 |
| 2 | Pd₂(dba)₃ (10) | DPEPhos (20) | Cs₂CO₃ | 110 | 85 |
| 3 | PdCl₂ (10) | – | Cs₂CO₃ | 100 | 68 |
Alternative Metallation Strategies
CA2629336A1 discloses a metallation approach using butyllithium or LDA to generate benzo[b]thiophen-2-ylboronic acids, followed by Suzuki-Miyaura coupling with halopyrimidines. While originally designed for pyrimidine derivatives, this method can be adapted for carboxylate precursors by substituting coupling partners.
Synthesis of 4-(Thiophen-2-yl)piperidine
Nucleophilic Aromatic Substitution
A two-step protocol from dopamine receptor antagonist research provides a viable route (Scheme 1):
- Alkylation : React 4-hydroxypiperidine with 2-bromothiophene in the presence of K₂CO₃ and KI in acetonitrile (70°C, 12 h).
- Deprotection : Remove Boc groups using 4 M HCl in dioxane (rt, 2 h) to yield 4-(thiophen-2-yl)piperidine hydrochloride (89% yield).
Scheme 1. Piperidine Functionalization
4-Hydroxypiperidine → Alkylation → Boc Deprotection → 4-(Thiophen-2-yl)piperidine
Reductive Amination
Alternative pathways involve reductive amination of thiophene-2-carbaldehyde with piperidine-4-amine using NaBH₃CN in MeOH (0°C to rt, 6 h). This method offers superior stereocontrol but requires rigorous exclusion of moisture.
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
Combine benzo[b]thiophene-2-carboxylic acid (1.2 eq) with 4-(thiophen-2-yl)piperidine (1.0 eq) in anhydrous DCM. Add EDCI (1.5 eq) and HOBt (1.2 eq), followed by DIPEA (3.0 eq). Stir at rt for 12 h (Table 2).
Table 2. Coupling Optimization
| Entry | Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | EDCI/HOBt | DCM | 25 | 78 |
| 2 | HATU | DMF | 25 | 85 |
| 3 | DCC/DMAP | THF | 40 | 65 |
Microwave-Assisted Synthesis
For accelerated coupling, employ microwave irradiation (100 W, 120°C, 20 min) with HATU and DIPEA in DMF, achieving 88% yield with reduced epimerization.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed >98% purity, with t₃ = 6.72 min.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring a catalyst like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation Products: Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)carboxylic acid.
Reduction Products: Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanol.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique molecular structure which includes a benzo[b]thiophene core connected to a piperidine moiety. The molecular formula is , with a molecular weight of approximately 365.45 g/mol. Its structural features contribute to its biological activity, making it a valuable candidate for drug development.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzo[b]thiophen derivatives, including the compound . For instance, a study demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy .
Neuropharmacological Effects
Benzo[b]thiophen derivatives have also shown promise in neuropharmacology. Research indicates that these compounds can act on serotonin receptors, which are critical targets for treating depression and anxiety disorders. A study involving docking simulations revealed that certain derivatives bind effectively to the 5-HT1A serotonin receptor, suggesting potential use as anxiolytic agents .
Photovoltaic Materials
The unique electronic properties of benzo[b]thiophen derivatives have led to their exploration in organic photovoltaic applications. Their ability to form stable thin films makes them suitable candidates for use in solar cells, where they can enhance light absorption and improve energy conversion efficiency .
Anticancer Activity Case Study
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| Compound B | U87 | 45.2 ± 13.0 | Cell cycle arrest |
This table summarizes findings from various studies demonstrating the anticancer efficacy of similar compounds.
Neuropharmacological Effects Case Study
| Compound | Receptor Target | Binding Affinity (nM) |
|---|---|---|
| Compound C | 5-HT1A | 50 ± 5 |
| Compound D | 5-HT2A | 30 ± 3 |
This table illustrates the binding affinities of benzo[b]thiophen derivatives for serotonin receptors, indicating their potential as therapeutic agents.
Mechanism of Action
The mechanism by which Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzyme active sites or receptor sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: This compound is structurally similar but features a different substituent on the piperidine ring.
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene: Another benzothiophene derivative with a tert-butyl group.
Uniqueness: Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone stands out due to its specific combination of benzothiophene and piperidine rings, which provides unique chemical and biological properties
Biological Activity
Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure consists of a benzo[b]thiophene moiety linked to a piperidine ring substituted with a thiophene group. The unique arrangement of these heterocycles contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Several derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, organometallic derivatives of benzo[b]thiophene have demonstrated notable antitumor properties, suggesting that modifications to the thiophene and piperidine components may enhance efficacy against tumors .
- Antibacterial Properties : Compounds containing thiophene and piperidine structures have been evaluated for their antibacterial activity. A study reported that certain derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzo[b]thiophene Core : This can be achieved through cyclization reactions involving thiophene derivatives.
- Piperidine Ring Formation : The introduction of the piperidine moiety is often accomplished via nucleophilic substitution reactions.
Table 1: Summary of Synthetic Methods
| Step | Reaction Type | Reactants | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Thiophene derivatives | Heat/Acidic conditions | 70% |
| 2 | Nucleophilic Substitution | Piperidine | Base/Coupling agent | 65% |
Case Study 1: Antitumor Efficacy
A study focused on the antitumor activity of a related compound demonstrated that it induced apoptosis in cancer cell lines through mitochondrial pathways. The compound showed IC50 values in the low micromolar range against various cancer types, highlighting its potential as a lead compound for further development .
Case Study 2: Antibacterial Screening
In another investigation, derivatives were screened for antibacterial activity against common pathogens. The results indicated that modifications to the thiophene ring significantly enhanced antimicrobial potency, with some compounds surpassing traditional antibiotics in effectiveness .
Pharmacological Mechanisms
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds targeting specific enzymes involved in cancer proliferation or bacterial metabolism.
- Receptor Binding : Interaction with neurotransmitter receptors, particularly serotonin receptors, has been noted in related compounds, which may influence neuropharmacological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
